2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole
Description
Properties
Molecular Formula |
C18H11F3N2 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C18H11F3N2/c19-18(20,21)13-10-15(11-6-2-1-3-7-11)23-17-16(13)12-8-4-5-9-14(12)22-17/h1-10H,(H,22,23) |
InChI Key |
WUUVAWPUXUYJOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4N3)C(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
The foundational work by demonstrates a one-pot synthesis of pyrido[2,3-b]indoles via sequential C–N and C–C bond formations. Starting from 1-bromo-2-(2,2-dibromovinyl)benzene derivatives, α,β-unsaturated aldehydes, and ammonia, this method constructs both the indole and pyridine rings in a single reactor. The trifluoromethyl group at position 4 is introduced via α,β-unsaturated aldehydes bearing CF3 substituents, such as 4,4,4-trifluorocrotonaldehyde.
Key reaction parameters :
- Catalyst : CuI or CuBr (5–10 mol%)
- Additives : 1,10-Phenanthroline or L-proline (20 mol%)
- Solvent : DMF or DMSO at 80–100°C
- Oxidant : Ambient oxygen
Mechanistic Pathway
The reaction proceeds through:
Optimization and Yields
Yields for 2-aryl-4-CF3 derivatives range from 43% to 68%, contingent on substituent electronic effects. Electron-deficient aryl groups at position 2 enhance cyclization efficiency. Representative data:
| Substrate (R1) | Aldehyde (R3) | Catalyst | Yield (%) |
|---|---|---|---|
| H | CF3 | CuI | 51 |
| 4-OMe | CF3 | CuBr | 43 |
| 3-Cl | CF3 | CuI | 68 |
Palladium-Catalyzed Cross-Coupling and Cyclization
Indole Functionalization Strategies
A Pd-mediated approach reported in employs 3-bromo-1-ethyl-1H-indole-2-carbaldehyde as a key intermediate. Coupling with benzamide derivatives under Suzuki–Miyaura conditions installs the 2-phenyl group, while subsequent cyclization with ammonium formate introduces the pyridine moiety.
- Cross-coupling : 3-Bromo-1-ethylindole-2-carbaldehyde (0.2 mmol), benzamide (1.2 equiv), Pd2(dba)3 (1 mol%), BINAP (1.5 mol%), Cs2CO3 (3 equiv) in toluene at 110°C for 8 h.
- Cyclization : Addition of HCOONH4 (6 equiv) in t-BuOH at 110°C for 12 h.
Role of Base and Ligand
Base selection critically impacts coupling efficiency:
| Base | Ligand | Yield (%) |
|---|---|---|
| Cs2CO3 | BINAP | 72 |
| K3PO4 | Xantphos | 58 |
| t-BuOK | None | <10 |
The trifluoromethyl group is introduced either via pre-functionalized aldehydes or post-synthetic fluorination. For instance, hexafluoroacetone serves as a CF3 source in Pd-catalyzed carbonylative cyclizations.
Solvent-Free Condensation Routes
Chalcone-Oxindole Annulation
An alternative solvent-free method condenses chalcones, oxindoles, and ammonium acetate at 120°C to yield 2,4-diarylpyridoindoles. While this method avoids transition metals, regioselectivity challenges arise with unsymmetrical chalcones.
Typical conditions :
- Molar ratio : Chalcone:oxindole:NH4OAc = 1:1:2
- Temperature : 120°C, 24 h
- Yield : 55–78% for CF3-containing products
Limitations
- Poor functional group tolerance for electron-rich arenes.
- Requires stoichiometric ammonium acetate, complicating purification.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| One-pot multi-component | High atom economy, scalable | Limited to CF3-substituted aldehydes |
| Pd-catalyzed | Excellent regiocontrol, modular | Costly catalysts, inert conditions required |
| Solvent-free | Eco-friendly, no metal residues | Narrow substrate scope, moderate yields |
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl positions, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
2-Phenyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs and their substituents are summarized below:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in the target compound enhances stability and alters π-π stacking compared to amino (AαC) or methyl (Harman) substituents .
- Aromatic Extensions : Compounds like 2a incorporate anthracene moieties, broadening conjugation and enabling applications in fluorophores .
Key Findings :
Physicochemical Properties
- Solubility : The trifluoromethyl group increases lipophilicity (logP ~3.5 estimated) compared to AαC (logP ~2.1) .
- Fluorescence : Anthracene/pyrene-substituted analogs (e.g., 2a–2c) exhibit violet/blue emission (λem = 400–500 nm), suggesting the target compound could serve as a fluorophore if conjugated .
Biological Activity
2-Phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole is a significant compound within the class of pyridoindoles, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a pyrido[2,3-b]indole core structure with a phenyl group at the 2-position and a trifluoromethyl group at the 4-position. The trifluoromethyl group enhances the compound's electronic properties, influencing its reactivity and biological interactions.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H11F3N2 |
| Molecular Weight | 312.3 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C18H11F3N2/c19-18(20,21)13-10-15(11-6-2-1-3-7-11)23-17-16(13)12-8-4-5-9-14(12)22-17/h1-10H,(H,22,23) |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4N3)C(=C2)C(F)(F)F |
Biological Activity
Research indicates that compounds in the pyridoindole class exhibit a wide range of biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines by modulating signaling pathways associated with cancer growth.
- Antiviral Activity : Studies suggest that this compound may interfere with viral replication mechanisms, making it a candidate for antiviral drug development.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in preclinical models, indicating its potential use in treating inflammatory diseases.
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with various signaling pathways can modulate immune responses.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of Pyridoindole Core : A cyclization reaction between an indole derivative and a pyridine derivative under acidic or basic conditions.
- Introduction of Phenyl Group : Achieved through Friedel-Crafts acylation using a phenyl halide and a Lewis acid catalyst.
- Trifluoromethylation : Conducted using trifluoromethylating agents like trifluoromethyl iodide in the presence of bases (e.g., potassium carbonate).
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Evaluation : In vitro studies demonstrated that this compound inhibits proliferation in various human tumor cell lines (e.g., HeLa and HCT116), showcasing IC50 values indicative of significant potency against cancer cells .
- Antiviral Studies : Research indicated that derivatives of pyridoindoles exhibit antiviral properties against several viruses, suggesting potential therapeutic applications in viral infections .
- Anti-inflammatory Research : The compound has been tested in models of inflammation where it exhibited significant reductions in inflammatory markers .
Q & A
Q. How is 2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole synthesized, and what are the optimal reaction conditions?
The synthesis typically employs Pd-catalyzed amidation and cyclization strategies. For example, analogous pyridoindoles are synthesized using aryl halides and amines under conditions optimized with bases (e.g., Cs₂CO₃) and solvents like t-BuOH at elevated temperatures (110°C), yielding ~25% efficiency. Lower temperatures (70°C) with THF/NaOH yield poorer results (~12%), emphasizing the critical role of solvent and base selection . Key steps involve regioselective cyclization to form the pyridoindole core, followed by trifluoromethyl and phenyl group incorporation via Suzuki or nucleophilic substitution.
Q. What spectroscopic methods confirm the structure of this compound?
Characterization relies on:
- LC-MS : Molecular ion peaks (e.g., m/z = 316 [M+H]⁺ for a related 4-methyl-2-phenyl analog) confirm molecular weight .
- 13C NMR : Distinct shifts for the trifluoromethyl group (expected near δ 120–125 ppm for CF₃ carbons) and aromatic carbons (δ 110–160 ppm) help assign substitution patterns. For example, a 9-butyl-4-methyl analog shows signals at δ 145.7 (pyrimidine C), δ 128.4 (phenyl C), and δ 29.7 (alkyl chain) .
- IR spectroscopy : Absorptions at ~1160 cm⁻¹ (C-F stretching) and ~1522 cm⁻¹ (aromatic C=C) validate functional groups .
Q. How is regioselectivity during cyclization confirmed?
Regioselectivity is verified by comparing experimental NMR data with computational predictions or known analogs. For instance, 13C NMR shifts at δ 160.3 (pyrimidine C=N) and δ 144.2 (indole C) in a 9-butyl-4-methyl derivative confirm the fused pyridoindole structure . X-ray crystallography (if available) provides definitive proof of regiochemistry.
Q. What challenges arise in achieving high purity, and how are they addressed?
Purification challenges stem from byproducts like incomplete cyclization intermediates or unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane) is standard, with purity confirmed via HPLC (>95%) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How do the electronic effects of the trifluoromethyl group influence reactivity or photophysical properties?
The electron-withdrawing CF₃ group stabilizes the π-system, altering absorption/emission profiles. For example, trifluoromethyl-substituted α-carbolines exhibit blue-shifted fluorescence compared to non-fluorinated analogs due to reduced electron density . Computational studies (DFT) can predict HOMO-LUMO gaps and charge distribution.
Q. What are common side products, and how can their formation be minimized?
Side products include:
- Incomplete cyclization : Additives like Pd(PPh₃)₄ improve catalytic efficiency.
- Oxidative byproducts : Inert atmosphere (N₂/Ar) prevents oxidation of indole NH groups .
- Isomerization : Temperature control (e.g., <120°C) avoids ring-opening or rearrangement.
Q. How does substitution impact intermolecular interactions in solid-state structures?
The CF₃ group enhances hydrophobic interactions, while the phenyl ring promotes π-π stacking. In related compounds, such as 6-(trifluoromethyl)-β-carboline, X-ray data reveal herringbone packing driven by CF₃···H-C contacts . Solvent polarity during crystallization can modulate these interactions.
Q. How does this compound compare to analogs (e.g., thiophene or methyl-substituted derivatives) in reactivity?
Substituents alter electronic and steric profiles:
- Thiophene analogs : Exhibit lower thermal stability (mp 129–131°C vs. 132–134°C for phenyl derivatives) due to weaker π-stacking .
- Methyl groups : Enhance solubility but reduce electrophilicity. Comparative kinetic studies (e.g., SNAr reactions) quantify these effects .
Methodological Notes
- Synthetic Optimization : Use a design-of-experiments (DoE) approach to screen solvents (DMF, t-BuOH), bases (Cs₂CO₃, K₂CO₃), and temperatures .
- Data Contradictions : Discrepancies in yield or purity may arise from trace moisture or catalyst lot variability. Replicate reactions under strictly anhydrous conditions.
- Advanced Characterization : Combine solid-state NMR and DSC to study polymorphism, critical for pharmaceutical applications (if applicable).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
